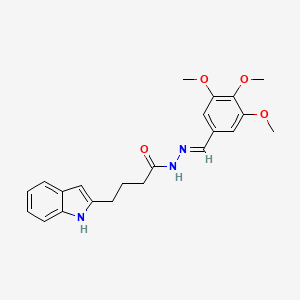

4-(1H-indol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on hydrazide compounds and their derivatives has shown significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of hydrazides with aldehydes or ketones. For example, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was synthesized via the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide (Li Wei-hua et al., 2006).

Molecular Structure Analysis

X-ray diffraction is commonly used for structural analysis. For instance, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was analyzed using single-crystal X-ray diffraction, confirming its structure (M. Alotaibi et al., 2018).

Chemical Reactions and Properties

Hydrazide derivatives can undergo various chemical reactions, including cyclization and nucleophilic substitution, to form different heterocyclic compounds. These reactions are influenced by the presence of functional groups and reaction conditions.

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, can be characterized using techniques like FT-IR, NMR, and X-ray diffraction. For example, the crystalline structure of Schiff base derivatives was studied, revealing details about molecular packing and hydrogen bonding (C. Dileep et al., 2014).

Scientific Research Applications

Structural and Synthesis Studies

Research has investigated the structural and synthesis aspects of compounds related to 4-(1H-indol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide, focusing on molecular and crystal structures, and the synthesis of novel scaffolds. For example, studies have explored the molecular and crystal structure of antioxidants and hydrazides, indicating that sterically hindered phenols do not form hydrogen bonds in certain molecules, affecting their crystallization and supramolecular synthons in racemic compounds (Litvinov et al., 2019). Additionally, the synthesis of indole-based hybrid oxadiazole scaffolds with substituted-phenylbutanamides has been reported, demonstrating their potential as potent urease inhibitors and highlighting their therapeutic value in drug design (Nazir et al., 2018).

Biological and Medicinal Applications

Further studies have extended into the biological and medicinal applications, including the synthesis of indolylpyridazinone derivatives with expected biological activity, revealing some compounds' antibacterial properties (Abubshait, 2007). Another research focus has been on the conjugation of oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, with investigations into their antioxidant activity correlated with DFT studies, demonstrating significant radical scavenging activities (Kareem et al., 2016).

Antimicrobial and Antioxidant Properties

The synthesis and evaluation of antimicrobial activity of new biheterocyclic triazole derivatives have been explored, showing that some compounds exhibit variable growth inhibition effects against bacterial strains, though none displayed antifungal activity against yeast-like fungi (Bektaş et al., 2010). Additionally, potential bioactive Schiff base compounds have been synthesized and characterized, showing remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic screenings, as well as interactions with Salmon sperm DNA (Sirajuddin et al., 2013).

properties

IUPAC Name |

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-27-19-11-15(12-20(28-2)22(19)29-3)14-23-25-21(26)10-6-8-17-13-16-7-4-5-9-18(16)24-17/h4-5,7,9,11-14,24H,6,8,10H2,1-3H3,(H,25,26)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONQIOYPMQDXBW-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCCC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CCCC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5599162.png)

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)

![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)

![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)

![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)

![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)